Product packaging for O-Methylisourea hydrochloride(Cat. No.:CAS No. 5329-33-9)

O-Methylisourea hydrochloride

Cat. No.: B1229473
CAS No.: 5329-33-9
M. Wt: 110.54 g/mol
InChI Key: MUDVUWOLBJRUGF-UHFFFAOYSA-N
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Description

Historical Perspectives on O-Methylisourea Chemistry and its Salts

The study of O-alkylisoureas dates back to the early 20th century. googleapis.com Early synthetic work involved the reaction of urea (B33335) with dialkyl sulfates. googleapis.com A significant milestone in the application of O-methylisourea occurred in 1935, when Greenstein reported on its use as a chemical reagent for the guanidination reaction, noting its specificity for the ε-amino group of lysine (B10760008). nih.govacs.org This discovery laid the groundwork for its extensive use in protein chemistry. Later, in the 1950s, methods for preparing O-methylisourea sulfate (B86663) from cyanamide (B42294), methanol (B129727), and sulfuric acid were documented, although initial yields were often less than 50%. justia.com These foundational studies established O-methylisourea and its salts as valuable tools in chemical synthesis and the structural analysis of proteins. iastate.edu

Evolution of Synthetic Methodologies for O-Methylisourea Hydrochloride and Related Forms

The synthesis of O-methylisourea salts has evolved significantly over time, with researchers developing more efficient, safer, and higher-yielding methods.

Initial preparations of this compound involved the reaction of cyanamide with anhydrous methanol in the presence of hydrogen chloride gas. orgsyn.orgchemicalbook.com An alternative classic route was the methylation of urea using dimethyl sulfate. googleapis.comorgsyn.orggoogle.com While functional, these early methods sometimes suffered from drawbacks such as the use of hazardous materials or modest yields. googleapis.com

Subsequent research focused on optimizing these processes. A notable improvement was a patented method from 1974 for producing O-methylisourea hydrogen sulfate with yields exceeding 90%. justia.comprepchem.comgoogle.com This process involved the addition of crystalline cyanamide to a cooled mixture of concentrated sulfuric acid and methanol. justia.comgoogle.com To mitigate the risks associated with the high toxicity of dimethyl sulfate, dimethyl carbonate was introduced as a safer methylating agent for the reaction with urea. google.com

More recent innovations include the use of microwave-assisted synthesis, which accelerates the reaction between urea and dimethyl sulfate, allowing it to proceed efficiently at lower temperatures and in shorter time frames. patsnap.com For applications requiring the pure free base, methods have been established to liberate it from its salt form using bases like potassium hydroxide (B78521) or sodium methoxide. orgsyn.orgchemicalbook.com A specialized preparation for proteomics applications involves using barium hydroxide to generate O-methylisourea-freebase from its hemisulfate salt, effectively removing interfering sulfate salts prior to mass spectrometry analysis. nih.gov

Table 1: Overview of Synthetic Methods for O-Methylisourea and its Salts

Precursors Key Reagents Product Form Reported Yield Reference(s)
Cyanamide, Methanol Hydrogen Chloride (g) Hydrochloride Salt 69-80% orgsyn.orgchemicalbook.com
Urea Dimethyl Sulfate Methylsulfate (B1228091) Salt Often < 50% googleapis.com
Crystalline Cyanamide, Methanol Sulfuric Acid Hydrogen Sulfate Salt > 90% justia.comgoogle.com
Urea Dimethyl Carbonate, Catalyst Free Base 78% google.com
Urea, Dimethyl Sulfate Microwave Irradiation Methylsulfate Salt > 80% patsnap.com

This compound as a Foundational Reagent in Organic and Biochemical Synthesis

This compound and its related salts are valuable intermediates in the synthesis of a wide array of chemical compounds. justia.com They serve as important precursors for producing various guanidine (B92328) derivatives and heterocyclic compounds such as imidazoles and pyrimidines, many of which exhibit biological activity. patsnap.com This has led to their widespread use in the synthesis of pharmaceuticals, including fluoropyrimidine-based anti-tumor drugs, and agrochemicals.

Beyond its role as a building block, the compound also functions as a selective alkylating agent. chemicalbook.com Its utility is further demonstrated in specific synthetic pathways, such as the preparation of 1-chloro-2-methyl-isourea and its use in cyclocondensation reactions to form more complex molecules like 1-methylxanthine. thermofisher.krfishersci.noresearchgate.net

Table 2: Properties of this compound

Property Value Reference(s)
CAS Number 5329-33-9 thermofisher.krchemicalbook.com
Molecular Formula C₂H₇ClN₂O thermofisher.krchemicalbook.com
Molecular Weight 110.54 g/mol thermofisher.krchemicalbook.com
Appearance White crystals or powder thermofisher.kr
Melting Point ~116-124°C (decomposes) orgsyn.orgfishersci.no
Solubility Soluble in water, methanol, and ethanol (B145695) chemicalbook.comthermofisher.krfishersci.no

Significance in the Guanidination of Biomolecules

One of the most significant applications of O-methylisourea is the guanidination of biomolecules, particularly proteins and peptides. researchgate.net The reaction specifically targets primary amino groups, most notably the ε-amino group of lysine residues, converting them into homoarginine residues. researchgate.netsigmaaldrich.com This chemical modification is a cornerstone of modern proteomics research.

The conversion of lysine to homoarginine, an analog of arginine, significantly enhances the detection of lysine-containing peptides in mass spectrometry (MS), particularly in MALDI-TOF analysis. sigmaaldrich.comnih.gov This "arginine effect" stems from the higher basicity of the guanidinium (B1211019) group compared to the amino group, which leads to preferential ionization and more stable signals during analysis. nih.gov This derivatization can boost the detection of these peptides by 5 to 15 times, thereby increasing protein sequence coverage and improving the confidence of protein identification. nih.govacs.org

The reaction is typically performed at an alkaline pH between 10 and 11 to ensure the target amino group is deprotonated and thus reactive. researchgate.net While O-methylisourea has long been considered highly specific for lysine's ε-amino group, studies have shown that it can also react with the N-terminal α-amino groups of peptides. sigmaaldrich.comiastate.edugoogle.com More recent, detailed investigations have confirmed that under certain conditions, O-methylisourea is not perfectly specific and can react with the α-amino group of free amino acids, which can be a confounding factor in certain quantitative analyses. nih.govacs.org Mass spectrometry has identified the formation of double-derivatized lysine, providing direct evidence of this nonspecificity. acs.org The efficiency and specificity of the guanidination reaction are influenced by factors such as pH, temperature, reaction time, and the ratio of the reagent to the substrate. researchgate.netnih.gov

Table 3: Research Findings on Guanidination of Crystalline L-Lysine

OMIU to Lysine Ratio pH of OMIU Solution Reaction Time Outcome Reference(s)
10:1 10.6 3 days 19.5% recovery as homoarginine; 79% non-recoverable Lys nih.gov
1000:1 10.6 3 days 1.1% recovery as homoarginine; 98% non-recoverable Lys nih.gov
1000:1 9.0 3 days 61% recovery as homoarginine acs.org
1000:1 8.6 3 days 53% recovery of unreacted Lys acs.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2H7ClN2O B1229473 O-Methylisourea hydrochloride CAS No. 5329-33-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl carbamimidate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6N2O.ClH/c1-5-2(3)4;/h1H3,(H3,3,4);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUDVUWOLBJRUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H7ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Related CAS

2440-60-0 (Parent)
Record name 2-Methylpseudourea hydrochloride
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DSSTOX Substance ID

DTXSID8074732
Record name Carbamimidic acid, methyl ester, hydrochloride (1:1)
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Molecular Weight

110.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

5329-33-9
Record name Carbamimidic acid, methyl ester, hydrochloride (1:1)
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Record name 2-Methylpseudourea hydrochloride
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Record name O-Methylisourea hydrochloride
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Record name Carbamimidic acid, methyl ester, hydrochloride (1:1)
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Record name Carbamimidic acid, methyl ester, hydrochloride (1:1)
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Record name O-Methylisourea hydrochloride
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Synthetic Methodologies and Reaction Pathways of O Methylisourea Hydrochloride

Classical Synthesis Routes to O-Methylisourea Hydrochloride

The traditional methods for synthesizing this compound have been well-established for decades. These routes often involve readily available starting materials and have been extensively documented in chemical literature.

Preparation from Cyanamide (B42294) and Methanol (B129727) with Hydrogen Chloride

One of the most common and well-documented methods for preparing this compound involves the reaction of cyanamide with methanol in the presence of anhydrous hydrogen chloride. orgsyn.orgresearchgate.net In this process, a solution of cyanamide in anhydrous methanol is treated with hydrogen chloride gas. orgsyn.org The reaction mixture is typically kept at room temperature with external cooling due to the exothermic nature of the addition. orgsyn.org

The cyanamide starting material for this synthesis can be prepared from calcium cyanamide by treating it with an acid, such as acetic acid, in water. orgsyn.org Commercial-grade calcium cyanamide, often referred to as nitrolime, is suitable for this purpose. orgsyn.org

Synthesis via Dimethyl Sulfate (B86663) and Urea (B33335)

Another established route to O-Methylisourea salts involves the alkylation of urea with dimethyl sulfate. orgsyn.orgjustia.com This reaction is known to be strongly exothermic. justia.com A significant challenge in this synthesis is the poor solubility of urea in dimethyl sulfate, which can lead to a slow initial reaction rate. justia.com As the reaction proceeds and the mixture heats up, more urea dissolves, which can cause the reaction to accelerate uncontrollably. justia.com This poses a considerable safety risk and can lead to undesired N-alkylation and multiple alkylations, ultimately affecting the purity and yield of the product. justia.com

To mitigate these issues, various approaches have been developed. One method involves carrying out the reaction in the presence of methanol, which helps to control the temperature increase through evaporative cooling. justia.com Another approach utilizes a continuously operated reactor and may involve dissolving or suspending the reactants in a diluent. justia.com In some cases, a portion of the O-alkylisourea acid addition salt product is recycled to act as a diluent. justia.com

The reaction of urea with dimethyl sulfate typically yields O-Methylisourea methylsulfate (B1228091). googleapis.com This can then be converted to the hydrochloride salt if desired. Yields for the synthesis of the methylsulfate salt have been reported to be as high as 97%. googleapis.com

Formation from O-Methylisourea Hemisulfate or Sulfate

O-Methylisourea is often prepared and handled as its sulfate or hemisulfate salt due to the relative instability of the free base. evitachem.comgoogle.comgoogle.com These salts can serve as precursors for the preparation of this compound. The synthesis of O-Methylisourea sulfate can be achieved through several methods, including the reaction of urea with dimethyl sulfate in the presence of sulfuric acid. google.com Another route involves the reaction of solid cyanamide with methanol and concentrated sulfuric acid at low temperatures to produce O-Methylisourea disulfate, which is then converted to the sulfate salt. google.com Once the sulfate or hemisulfate salt is obtained, it can be converted to the hydrochloride salt through standard salt metathesis reactions.

Novel and Optimized Synthetic Approaches

In recent years, research has focused on developing more efficient, safer, and environmentally friendly methods for the synthesis of O-Methylisourea and its salts. These novel approaches often utilize alternative reagents and catalyst systems to overcome the limitations of classical methods.

Methylation Reaction with Dimethyl Carbonate as a Methylating Reagent

The use of dimethyl carbonate (DMC) as a methylating agent for urea offers a greener and safer alternative to the highly toxic and hazardous dimethyl sulfate. google.comunive.it Dimethyl carbonate is a non-toxic reagent, and its use avoids the production of inorganic salts that require disposal, aligning with the principles of green chemistry. unive.it

In this synthetic approach, urea is methylated with dimethyl carbonate in the presence of a catalyst. google.com The reaction produces O-Methylisourea, which can then be converted to its hydrochloride salt. The reaction is typically carried out at temperatures ranging from 40-100 °C for 2-8 hours. google.com After the reaction is complete, the resulting solution is concentrated, cooled, and crystallized to obtain the product. google.com Yields of up to 78% have been reported for this method. google.com

Catalyst Systems in this compound Synthesis

The choice of catalyst plays a crucial role in the synthesis of O-Methylisourea, particularly in the reaction involving dimethyl carbonate and urea. Basic catalysts with a pH greater than 7 are employed to facilitate this methylation reaction. google.com Specific examples of effective catalysts include potassium hydroxide (B78521) (KOH) and sodium hydroxide (NaOH). google.com The molar ratio of dimethyl carbonate to the catalyst is typically around 1:4. google.com

The use of these catalysts under controlled temperature and pressure conditions (either normal or elevated pressure) allows for an efficient and safe synthesis process. google.com This catalytic system is a key component of the move towards more sustainable and industrially viable methods for producing O-Methylisourea and its derivatives.

Synthetic Methodologies Overview

Method Reagents Key Features Reported Yield
Classical Route Cyanamide, Methanol, Hydrogen ChlorideWell-established, high purity product. orgsyn.org69-80% orgsyn.org
Classical Route Urea, Dimethyl SulfateExothermic, potential for runaway reaction. justia.comUp to 97% (for methylsulfate salt) googleapis.com
Novel Approach Urea, Dimethyl Carbonate"Green" and safer alternative, uses basic catalyst. google.comunive.itUp to 78% google.com

Reaction Condition Optimization (Temperature, Concentration, Time, pH)

The synthesis of O-methylisourea and its salts is highly dependent on the careful optimization of reaction conditions, which vary significantly based on the chosen starting materials and desired salt form. Key parameters that are manipulated to maximize yield and purity include temperature, reactant concentrations, reaction duration, and pH.

One common and established method involves the reaction of cyanamide with methanol in the presence of an acid. researchgate.net In a laboratory-scale preparation of this compound, crude cyanamide is dissolved in anhydrous methanol. orgsyn.org Anhydrous hydrogen chloride is then introduced into the solution, with the temperature maintained at room temperature through external ice-cooling to manage the exothermic nature of the reaction. orgsyn.org The concentration of hydrogen chloride is controlled, with a target of approximately 1 gram of HCl per gram of crude cyanamide. orgsyn.org Following the addition of HCl, the mixture is typically left to stand for an extended period, for instance, 3 to 4 days, to ensure the reaction proceeds to completion. orgsyn.org

Another protocol utilizes acetyl chloride as a source for in-situ generation of HCl in methanol. chemicalbook.com In this variation, acetyl chloride is added to methanol at 0°C. This acidic methanol solution is then slowly added to a mixture of cyanamide in methanol, also maintained at 0°C. chemicalbook.com After the initial addition, the reaction is allowed to warm to room temperature and is stirred for approximately 2.5 days. chemicalbook.com

Alternative synthetic routes starting from urea instead of cyanamide have also been developed, particularly for industrial-scale production, and showcase different optimization parameters. For the synthesis of the free base, O-methylisourea, from urea and dimethyl carbonate, the reaction is conducted under basic conditions (pH > 7) using catalysts like potassium hydroxide (KOH) or sodium hydroxide (NaOH). google.com Temperature for this methylation reaction is optimized in the range of 60-80°C, with reaction times of 3-5 hours. google.com The molar ratio of urea to the methylating agent, dimethyl carbonate, is typically maintained between 2:1 and 4:1. google.com

For the synthesis of the sulfate salt, O-methylisourea sulfate, from urea and dimethyl sulfate, the reaction temperature is a critical parameter. Studies have shown effective conversion at temperatures of 60°C and 80°C, with reaction times (insulation periods) of 3 to 4 hours. google.com

The following table summarizes the optimized conditions for various synthetic pathways leading to O-methylisourea or its salts.

ProductStarting MaterialsCatalyst/ReagentTemperatureTimeKey Ratios/Concentrations
This compound Cyanamide, MethanolAnhydrous Hydrogen ChlorideRoom Temperature (with cooling)3-4 days~1 g HCl per 1 g cyanamide
This compound Cyanamide, MethanolAcetyl Chloride0°C then Room Temp.2.5 days1.18 eq. Acetyl Chloride
O-Methylisourea Urea, Dimethyl CarbonateKOH or NaOH (pH > 7)60-80°C3-5 hoursUrea:Dimethyl Carbonate (2-4):1
O-Methylisourea sulfate Urea, Dimethyl SulfateConcentrated Sulphuric Acid60-80°C3-4 hoursUrea:Dimethyl Sulfate 1.5:1

Mechanistic Investigations of this compound Formation

The formation of this compound from cyanamide and methanol is a classic example of a Pinner reaction. The mechanism involves the acid-catalyzed nucleophilic addition of an alcohol to a nitrile.

Elucidation of Reaction Intermediates

The synthesis proceeds through several key, albeit transient, reaction intermediates. The generally accepted mechanism is as follows:

Protonation of the Nitrile: The reaction is initiated by the protonation of the nitrogen atom of the cyanamide molecule by hydrogen chloride. This activation step makes the carbon atom of the nitrile group significantly more electrophilic and susceptible to nucleophilic attack.

Nucleophilic Attack by Methanol: A molecule of methanol, acting as the nucleophile, attacks the electrophilic carbon of the protonated cyanamide. This results in the formation of a protonated imidate intermediate.

Deprotonation: The protonated imidate intermediate is then deprotonated to yield the methyl carbamimidate ester, which is the hydrochloride salt of O-methylisourea.

While these intermediates are fundamental to the Pinner reaction pathway, they are typically not isolated during the synthesis. However, in related reactions using this compound to synthesize more complex molecules like pyrimidines, other types of intermediates, such as carbinolamines, have been successfully isolated. researchgate.net This demonstrates the role of the isourea moiety in forming stable intermediate structures under specific reaction conditions. A schematic in a study on xanthine (B1682287) synthesis depicts the direct generation of this compound from cyanamide, consistent with this pathway. researchgate.net

Kinetic Studies of this compound Synthesis

Detailed kinetic studies focusing specifically on the synthesis of this compound from cyanamide are not extensively detailed in the available literature. The reaction is generally considered to proceed efficiently under the optimized conditions of controlled temperature and extended reaction time, suggesting that the rate is managed to ensure completion rather than studied for its intrinsic kinetics. orgsyn.org

However, kinetic investigations have been performed on subsequent reactions involving O-methylisourea salts, which provide insight into the reactivity of the compound. For example, a kinetic study of the nitration of O-methylisouronium sulfate to produce O-methyl-N-nitroisourea has been conducted. beilstein-archives.org This study, while not on the formation of the hydrochloride salt itself, employed kinetic modeling to optimize a continuous-flow nitration process. beilstein-archives.org The investigation determined the activation energy and pre-exponential factor for the nitration reaction, generating a response surface from the kinetic model to identify optimal conditions, such as a reaction temperature of 40°C and a residence time of 12.36 minutes under specific reactant concentrations. beilstein-archives.org Such studies highlight the quantitative approach used to understand and optimize reactions involving the O-methylisourea core structure, even if the primary synthesis kinetics are not fully elucidated.

Reactivity and Reaction Mechanisms in Organic and Bio Organic Transformations

Guanidination Chemistry with O-Methylisourea Hydrochloride

Guanidination with this compound is a chemical process that converts primary amines into guanidinium (B1211019) groups. In the context of protein chemistry, its most prominent application is the modification of the ε-amino group of lysine (B10760008) residues to form homoarginine residues. wur.nlcambridge.org This conversion has practical implications for protein analysis, as the resulting homoarginine is a stable amino acid that can be quantified using standard amino acid analysis methods. acs.org

Mechanism of Lysine Residue Conversion to Homoarginine

The conversion of a lysine residue to homoarginine by this compound involves a nucleophilic substitution reaction. The fundamental steps of the mechanism are as follows:

Deprotonation of the Amino Group : The reaction is dependent on the amino group of lysine being in its unprotonated, nucleophilic state. acs.orgnih.gov This is typically achieved under basic pH conditions.

Nucleophilic Attack : The deprotonated ε-amino group of the lysine residue acts as a nucleophile and attacks the electrophilic carbon atom of the O-Methylisourea molecule. evitachem.com

Intermediate Formation : This attack leads to the formation of a tetrahedral intermediate.

Elimination of Methanol (B129727) : The intermediate then collapses, resulting in the elimination of methanol and the formation of the guanidinium group on the lysine side chain, thus creating a homoarginine residue.

This reaction effectively adds a guanidino group to the lysine side chain, increasing its length by one methylene (B1212753) group and altering its basicity. sigmaaldrich.com

Specificity and Non-Specificity in Guanidination Reactions

While O-Methylisourea was initially thought to be highly specific for the ε-amino group of lysine, subsequent research has revealed a more complex reactivity profile. cambridge.orgnih.gov The specificity of the guanidination reaction is influenced by several factors, including the type of amino group, the reaction pH, and the ratio of the reagent to the substrate.

The primary target of O-Methylisourea in protein modification is the ε-amino group of lysine residues. cambridge.orgresearchgate.net This reaction is favored due to the nucleophilicity of this primary amine. The conversion of lysine to homoarginine is a well-established method for determining the amount of reactive lysine in a protein, which is lysine with a free ε-amino group. wur.nlcambridge.org The reaction is considered specific for this group under certain conditions, particularly when the α-amino group is part of a peptide bond and thus less available for reaction. nih.gov

Contrary to earlier beliefs, O-Methylisourea can also react with the α-amino groups of free amino acids, including lysine itself. nih.govnih.gov Studies have demonstrated that when crystalline L-lysine is reacted with O-Methylisourea, a significant portion can be converted to a double-derivatized product, indicating reaction at both the α- and ε-amino groups. acs.orgnih.gov This lack of absolute specificity has been observed with other amino acids as well, such as glycine, methionine, serine, valine, leucine, phenylalanine, glutamic acid, and alanine, although the extent of reaction may be less pronounced. nih.gov This non-specific reactivity can lead to an underestimation of reactive lysine content in samples containing substantial amounts of free amino acids. nih.govresearchgate.net

The pH of the reaction medium is a critical determinant of the rate and specificity of the guanidination reaction. acs.orgnih.gov The reaction requires the amino group to be deprotonated to act as a nucleophile. nih.gov The pKa of the α-amino group of lysine is approximately 9.0, while the pKa of the ε-amino group is around 10.6. acs.orgnih.gov

At a pH below the pKa of a specific amino group, the group is predominantly protonated and less reactive.

As the pH increases above the pKa, the amino group becomes deprotonated and more nucleophilic.

Studies have shown that the optimal pH for the conversion of free lysine to homoarginine is approximately 10.6. acs.orgnih.gov However, even at this pH, complete and specific conversion to homoarginine is not achieved, with side reactions occurring. acs.orgnih.gov Research indicates that for different protein sources, the optimal pH for guanidination can vary. researchgate.netresearchgate.net For instance, some studies suggest a pH of 11.0 or even 11.4 for optimal reaction in certain contexts. wur.nlillinois.edu

The following table, based on data from a study on crystalline L-lysine, illustrates the effect of pH on the recovery of homoarginine and unreacted lysine at a high reagent-to-substrate ratio.

Table 1: Effect of pH on the Guanidination of Crystalline L-Lysine Recovery of L-Lysine as unreacted Lysine or Homoarginine after a 3-day reaction with a 1000:1 O-Methylisourea to Lysine ratio.

pH of OMIU Solution Unreacted Lysine (%) Homoarginine (%) Non-recovered Lysine (%)
8.6 53 - 47
9.0 - 61 39
9.4 - - -
9.8 - - -
10.2 - - -
10.6 - - -
11.0 - - -

Data derived from studies on crystalline L-lysine guanidination. acs.orgnih.gov

The molar ratio of O-Methylisourea to the amino acid substrate significantly influences the outcome of the guanidination reaction. acs.orgnih.gov A higher reagent-to-substrate ratio generally drives the reaction towards completion but can also increase the incidence of non-specific reactions, such as the modification of α-amino groups. nih.gov

High Ratios (e.g., 1000:1): At a high ratio of O-Methylisourea to lysine, the reaction with both α- and ε-amino groups is more likely, leading to the formation of double-derivatized lysine and a lower recovery of homoarginine. acs.orgnih.gov For example, with a 1000:1 ratio, the recovery of homoarginine from crystalline L-lysine was found to be very low (around 1.1%), with a large portion of the lysine being unrecoverable, presumably due to the formation of other derivatives. acs.org

Lower Ratios (e.g., 10:1): Lowering the ratio can improve the specificity for the ε-amino group. Studies have shown that a 10:1 ratio of O-Methylisourea to lysine resulted in a higher recovery of homoarginine (around 75% under optimal pH and time conditions) from crystalline L-lysine compared to a 1000:1 ratio. acs.org However, even at a low ratio of 1.5:1, some reaction with the α-amino group still occurs. acs.org

The optimal ratio can also be protein-dependent. For casein, a ratio of 10:1 has been reported as optimal, while for soybean meal, a ratio of 16:1 was found to be more effective. researchgate.net

The table below summarizes findings on how the reagent-to-substrate ratio affects the recovery of various amino acids after guanidination.

Table 2: Effect of O-Methylisourea (OMIU) to Amino Acid Ratio on Recovery Recovery of crystalline amino acids after guanidination at pH 10.6 for 7 days.

Amino Acid OMIU to Amino Acid Ratio Unreacted Amino Acid (%) Homoarginine (%) Non-recovered Amino Acid (%)
Lysine 10:1 - 19.5 79
Lysine 1000:1 - 1.1 98
Arginine 10:1 <26 N/A >74
Arginine 1000:1 <38 N/A >62
Phenylalanine 10:1 <26 N/A >74
Phenylalanine 1000:1 <38 N/A >62
Valine 10:1 <26 N/A >74
Valine 1000:1 <38 N/A >62
Isoleucine 10:1 <26 N/A >74
Isoleucine 1000:1 <38 N/A >62
Threonine 10:1 <26 N/A >74
Threonine 1000:1 <38 N/A >62
Glycine 10:1 <26 N/A >74
Glycine 1000:1 <38 N/A >62

Data extracted from research on the non-specific reactivity of O-Methylisourea. acs.org

Influence of pH on Guanidination Specificity

Application in Protein Modification Studies

O-Methylisourea is extensively used for the chemical modification of proteins, primarily targeting the ε-amino group of lysine residues. evitachem.comnih.gov This reaction, known as guanidination, converts lysine into homoarginine. evitachem.com The modification is valuable in proteomics for several reasons. The introduction of the guanidinium group increases the signal intensity of peptides in MALDI-MS, aiding in their detection. nih.gov

The specificity of O-methylisourea for the ε-amino group of lysine is a critical aspect of its application, although studies have shown that it can also react with the α-amino group of amino acids, particularly when present in high concentrations. researchgate.netnih.gov The efficiency of the guanidination reaction is influenced by factors such as pH, temperature, and the ratio of the reagent to the protein. researchgate.netresearchgate.net For instance, the conversion of lysine to homoarginine in milk protein was found to be optimal at pH 10.8 when incubated for 96 hours at 20°C with a 0.5M concentration of O-methylisourea. researchgate.net In another study, complete guanidination of the four lysine residues in aprotinin (B3435010) was achieved after overnight incubation at 4°C. researchgate.netnih.gov

It has been observed that while guanidination can sometimes be incomplete on intact proteins, it is a reliable method for modifying peptides. nih.gov The reaction is often performed under basic conditions, for example, in a glycine-NaOH buffer at pH 10.5, though the buffer is not always required. researchgate.net The choice between O-methylisourea hydrogen sulfate (B86663) and free O-methylisourea does not seem to significantly impact the effectiveness of the conversion to homoarginine. researchgate.net

Table 1: Conditions for Protein Guanidination with O-Methylisourea

Protein/Peptide Reagent Concentration pH Temperature Incubation Time Outcome Reference
Aprotinin 0.5 M 10.3 4°C 16-20 h Complete guanidination of all four lysine residues. researchgate.netnih.gov
Casein 0.4 M 10.5 Not specified Not specified Effective guanidination, comparable to 0.6 M. researchgate.net
Cottonseed protein Lysine:OMIU ratio of 1:12 12.5 Not specified 72 h Maximum guanidination. researchgate.net
Milk protein 0.5 M 10.8 20°C 96 h Optimal conversion of lysine to homoarginine. researchgate.net
αA-crystallin 0.5 M and 1.0 M 10.5 4°C 48 h All lysine residues converted to homoarginine. nih.gov

Formation of Physiologically Active Guanidinated Derivatives (e.g., Insulin)

The guanidination of physiologically active proteins, such as insulin (B600854), using O-methylisourea has been a subject of study to understand the role of specific amino acid residues in biological function. This modification converts lysine residues to homoarginine, altering the charge distribution and potentially the protein's interaction with its receptor. grafiati.com

Studies on the guanidination of insulin have explored its effects on the stability and interaction of the insulin-insulin receptor complex. researchgate.net The conversion of lysine to homoarginine can impact the binding affinity and subsequent signaling pathways. Research has shown that the extent of conversion is dependent on reaction conditions, and different protein sources may require different optimal pH levels for the reaction. researchgate.net For example, the optimal ratio of O-methylisourea to free synthetic lysine for producing homoarginine was found to be 1.5:1 when incubated at pH 10.5 and 20°C for 6 days. grafiati.com

Role in Heterocyclic Compound Synthesis

This compound is a valuable precursor in the synthesis of a variety of heterocyclic compounds, participating in condensation and cyclocondensation reactions to form key structural motifs.

Condensation Reactions with β-Diketones for Pyrimidine (B1678525) Synthesis

This compound readily undergoes condensation reactions with β-diketones to yield pyrimidine derivatives. researchgate.net The outcome of the reaction can be influenced by the reaction conditions. For instance, the reaction of this compound with acetylacetone (B45752) or (trifluoroacetyl)acetone in boiling ethanol (B145695) leads to the formation of 2-hydroxypyrimidines. thieme-connect.de In this case, the methoxy (B1213986) group of the isourea is exchanged. researchgate.net

However, when the condensation is carried out in an alkaline medium, such as in the presence of potassium carbonate, at room temperature, the methoxy group is retained, leading to the formation of 2-methoxypyrimidines. researchgate.netthieme-connect.de This method has been successfully applied to the synthesis of 2-methoxy-4,6-dimethylpyrimidine (B83849) from acetylacetone. thieme-connect.de

Table 2: Pyrimidine Synthesis from O-Methylisourea and β-Diketones

β-Diketone Reaction Conditions Product Yield Reference
Acetylacetone This compound, boiling ethanol 4,6-Dimethylpyrimidin-2-ol 58% thieme-connect.de
(Trifluoroacetyl)acetone This compound, boiling ethanol 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol Hydrochloride 68% thieme-connect.de
Acetylacetone O-methylisourea sulfate, 30% aq. K2CO3, room temp. 2-Methoxy-4,6-dimethylpyrimidine 70% thieme-connect.de
Hexane-2,4-dione O-methylisourea, alkaline medium, room temp. 2-Methoxy-4-ethyl-6-methylpyrimidine Not specified thieme-connect.de

Cyclocondensation with β-Keto Esters for Uracil (B121893) Derivatives

The cyclocondensation of O-methylisourea with β-keto esters provides a pathway to uracil derivatives. One reported synthesis involves the reaction of ethyl acetoacetate (B1235776) with O-methylisourea in an aqueous medium to produce 2-methoxy-6-methyl-3(2H)-pyrimidin-4-one. bibliomed.org

Applications in Biginelli-like Reactions and Dihydropyrimidine (B8664642) Synthesis

O-Methylisourea is a key component in modifications of the Biginelli reaction, a well-known multicomponent reaction for the synthesis of dihydropyrimidines (DHPMs). units.it In the Atwal modification, O-methylisourea is condensed with a preformed α,β-unsaturated carbonyl compound (a Knoevenagel adduct of an aldehyde and a β-keto ester) under basic conditions. nih.govencyclopedia.pub This approach often improves the efficiency of the synthesis, especially with sterically hindered aldehydes. nih.gov

Alternatively, a three-component reaction can be performed directly in a basic medium using O-methylisourea, a β-keto ester, and an aldehyde to form 2-methoxy-1,4-dihydropyrimidines. nih.govencyclopedia.pubmdpi.com These intermediates can then be further functionalized. For example, they can be oxidized to the corresponding pyrimidines, which can subsequently be O-demethylated to yield pyrimidin-2-ones. mdpi.com However, direct aminolysis of these 2-methoxy-1,4-dihydropyrimidines to introduce other substituents can be sluggish. nih.gov

O-methylisourea has also been utilized in cyclocondensation reactions with 2-(gem-disubstituted)methylene-3-oxoesters to produce tautomeric mixtures of dihydropyrimidines, which upon acidic hydrolysis, yield 4,4-disubstituted 3,4-dihydropyrimidin-2(1H)-ones. jst.go.jp

Synthesis of Imidazoles

O-Methylisourea serves as a precursor for the synthesis of 2-aminoimidazoles. In a reported procedure, O-methylisourea hemisulfate is reacted with 2-aminoacetaldehyde (B1595654) dimethyl acetal (B89532) in water. The mixture is first stirred at room temperature and then heated. Subsequent treatment with concentrated hydrochloric acid and heating leads to the formation of 2-amino-1H-imidazole, which can be isolated as its hemisulfate salt in good yield. chemicalbook.com

Other Synthetic Applications of this compound

This compound is a well-established reagent for the guanylation of primary and secondary amines, a reaction that converts an amino group into a guanidinium group. chemicalbook.comresearchgate.net This transformation is of considerable importance in medicinal chemistry and proteomics. The reaction typically proceeds by the nucleophilic attack of the amine on the protonated form of O-methylisourea.

The process is effective for a wide range of amines, including primary, secondary, and heterocyclic amines. unl.pt The reaction conditions can be optimized, and in some cases, the use of a catalyst, such as iron(II) acetate, can facilitate the addition of amines to carbodiimides, a related guanylation method. unl.pt The conversion of amines to guanidines using this compound is often quantitative and can be performed under mild conditions. google.com

In the context of proteomics, the guanidination of lysine residues in proteins with O-methylisourea is a common technique to enhance their detection by mass spectrometry. evitachem.comnih.gov However, it has been noted that achieving complete conversion on intact proteins can be challenging. nih.gov While O-methylisourea is widely used, other reagents like 1H-pyrazole-1-carboxamidine hydrochloride have also been employed for guanylation. acs.orgnih.gov

Table 1: Examples of Guanylation Reactions

Amine SubstrateGuanylating AgentProductSignificance
Primary and Secondary AminesThis compoundSubstituted GuanidinesSynthesis of bioactive molecules and organic bases. researchgate.netunl.ptthieme-connect.com
Lysine residues in proteinsO-MethylisoureaHomoarginine residuesEnhanced detection in mass spectrometry for proteomics. evitachem.comnih.gov
Octaamine derivativeThis compoundOctaguanidine conjugateSimplified synthesis of molecular transporters. google.com

O-Methylisourea can act as a selective alkylating agent, specifically for the methylation of sulfhydryl (thiol) groups. chemicalbook.com This reactivity has been observed in the inactivation of the enzyme papain, where the thiol group of a cysteine residue is S-methylated. researchgate.net The reaction is dependent on the pH, with the thiol anion attacking the O-methylisouronium ion. researchgate.net

This selective methylation of thiols occurs at a faster rate than the guanidination of lysine residues under neutral pH conditions. researchgate.net While O-methyltransferases are typically responsible for the methylation of hydroxyl groups in biological systems, the reactivity of O-methylisourea demonstrates that methylation can also be directed towards sulfhydryl groups. nih.govnih.gov

Table 2: Methylation of Sulfhydryl Groups

SubstrateReagentProductKey Observation
Papain (Cysteine-25)O-MethylisoureaS-methylated papainInactivation of the enzyme due to selective methylation of the active site thiol group. researchgate.net
Dithiothreitol (DTT)Plant O-methyltransferaseMono-methylated DTTAn enzyme typically methylating hydroxyl groups was found to methylate a sulfhydryl group. nih.govnih.gov

O-Methylisourea and its salts can be utilized in various alkylation reactions beyond the specific methylation of thiols. The reaction of O-alkylisoureas with amines, particularly in their protonated form, can lead to alkylation, although controlling the extent of alkylation can be challenging as the reaction often proceeds to form ammonium (B1175870) salts. soton.ac.uk The solvent plays a crucial role in directing the reaction pathway with amino acids, where either O- or N-alkylation can occur. soton.ac.uk

The preparation of O-alkylisoureas themselves often involves the alkylation of urea (B33335) with agents like dialkyl sulfates. googleapis.comgoogle.com This process can be catalyzed by acids and optimized to achieve high selectivity for O-alkylation over N-alkylation. google.com These O-alkylisourea derivatives then serve as intermediates for further synthetic transformations.

Advanced Research on O Methylisourea Hydrochloride Derivatives and Analogs

Synthesis and Characterization of Isotopic Variants (e.g., O-Methylisourea-13C Hydrochloride)

The synthesis of isotopically labeled O-methylisourea provides powerful tools for quantitative proteomics and metabolic studies. By incorporating heavy isotopes such as Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N), researchers can create "heavy" versions of the reagent that are chemically identical to the natural "light" version but distinguishable by mass spectrometry. nih.gov

The synthesis of ¹³C- and ¹⁵N₂-labeled O-methylisourea has been reported, resulting in a molecule that is 3 Da heavier than its light isotopic counterpart. nih.gov These isotopic variants are crucial for differential labeling strategies. researchgate.net For instance, in quantitative proteomics, protein mixtures can be derivatized in parallel using the light and heavy isotopic forms of O-methylisourea. nih.gov This process, known as guanidination, converts the primary amine of lysine (B10760008) residues into a homoarginine residue. researchgate.net When the samples are combined and analyzed by mass spectrometry, the relative abundance of proteins can be determined by comparing the signal intensities of the peptide pairs, which appear as doublets in the mass spectrum. nih.gov

Commercially available O-Methylisourea-¹³C hydrochloride is used for these applications, often in protein expression and analysis. Characterization data for these isotopic variants are critical for their use.

Table 1: Properties of O-Methylisourea-¹³C Hydrochloride

Property Value Source
CAS Number 287389-40-6
Molecular Formula CH₃O¹³C(=NH)NH₂ · HCl
Molecular Weight 111.54
Isotopic Purity 99 atom % ¹³C
Appearance Solid
Melting Point 122-132 °C

| Mass Shift | M+1 | |

This isotopic labeling approach allows for precise relative quantification of proteins in complex biological samples, aiding in the study of cellular processes and disease states. researchgate.netckgas.com

Exploration of O-Methylisourea Hydrochloride in Solid-Phase Synthesis

This compound and its derivatives have found significant application in solid-phase synthesis, a cornerstone technique for the preparation of peptides and other complex molecules. nih.gov One key use is the post-synthetic modification of peptides attached to a solid support. csic.es Specifically, oligonucleotide-peptide conjugates containing lysine or ornithine residues can be converted to homoarginine or arginine, respectively, by reaction with O-methylisourea. csic.es This modification is performed while the peptide is still anchored to the resin, demonstrating the compatibility of the guanidination reaction with standard solid-phase peptide synthesis (SPPS) protocols. csic.escsic.es

Beyond peptide modification, researchers have developed polymer-supported O-methylisourea reagents. nih.govresearchgate.net These reagents are prepared in a single step from commercially available solid-supported carbodiimides. nih.govresearchgate.net The resulting solid-supported O-methylisourea is an effective agent for the O-methylation of carboxylic acids to form methyl esters. nih.gov The primary advantage of this solid-phase approach is the simplification of product purification; the urea (B33335) byproduct of the reaction remains attached to the polymer support and is easily removed by filtration, yielding crude products of high purity (>98%). nih.govresearchgate.net

Table 2: Applications of O-Methylisourea in Solid-Phase Synthesis

Application Description Key Advantage Source
Peptide Modification Conversion of resin-bound lysine/ornithine to homoarginine/arginine. Allows for specific modification of peptides on a solid support. csic.es

| O-Methylation | Esterification of carboxylic acids using a polymer-supported O-methylisourea reagent. | Simplifies purification by immobilizing the urea byproduct, allowing for easy filtration. | nih.govresearchgate.net |

These methods highlight the versatility of O-methylisourea in facilitating reactions on solid supports, streamlining synthetic workflows and improving the efficiency of producing purified target molecules. researchgate.net

Investigation of this compound Salts (Sulfate, Hemisulfate) in Diverse Applications

O-methylisourea is typically supplied and used as a salt, most commonly the hydrochloride, sulfate (B86663), or hemisulfate, due to the instability of the free base. researchgate.netgoogle.com These salts are excellent amidinylation reagents and serve as important intermediates in the synthesis of a wide array of products in the pharmaceutical and agrochemical industries. alzchem.com

O-methylisourea sulfate and hemisulfate are widely used for the guanidination of primary amines in various molecules. asm.orgdoi.org The reaction converts lysine residues in proteins and peptides to homoarginine. asm.org This modification is not only used for proteomic analysis but also to alter the physicochemical properties of biopolymers. For example, the guanidination of soluble, lysine-rich cyanophycin (a bacterial polypeptide) using O-methylisourea yields a homoarginine-containing polyamide with altered solubility behavior, similar to that of the natural arginine-containing polymer. asm.orgnih.gov

In pharmaceutical synthesis, O-methylisourea sulfate is a key intermediate for producing fluoropyrimidine antitumor drugs, such as fluorouracil, which are used to treat various cancers. biocompare.com It is also employed in the synthesis of imidazole-based anthelmintics. biocompare.com The synthesis of these salts is well-established, often starting from the reaction of cyanamide (B42294) with methanol (B129727) and sulfuric acid. prepchem.comgoogle.com

Table 3: Comparison of Common O-Methylisourea Salts

Salt Molecular Formula Molecular Weight Melting Point (°C) Common Applications Source
Hydrochloride C₂H₇ClN₂O 110.54 122-124 (decomposes) Guanidination of peptides, synthesis orgsyn.orgchemicalbook.com
Sulfate (2:1) C₄H₁₂N₄O₂·H₂SO₄ 246.24 163-167 Guanidination, intermediate for pharmaceuticals and agrochemicals alzchem.combiocompare.comchemicalbook.com

| Hydrogen Sulfate (Hemisulfate) | C₂H₈N₂O₅S | 172.16 | 118-120 | Guanidination, intermediate for synthesis | prepchem.comalzchem.com |

The choice of salt can depend on the specific reaction conditions and desired stoichiometry, but all serve as effective sources of the O-methylisourea reactive species for guanidination and other condensation reactions. researchgate.net

Development of Polymeric Derivatives with Guanidino Groups

The introduction of guanidino groups into polymers can impart unique and highly desirable biological properties. O-methylisourea salts are instrumental reagents for this purpose, enabling the conversion of precursor polymers containing primary amines into guanidinylated derivatives through post-polymerization modification. nih.govuw.edu This strategy has been successfully applied to a diverse range of polymers.

A common approach involves synthesizing a polymer with pendant primary amine groups, such as those containing lysine or ornithine residues, and subsequently reacting it with an O-methylisourea salt (e.g., hemisulfate) under basic conditions. doi.orgnih.gov This reaction efficiently converts the amines to guanidinium (B1211019) groups, with reported efficiencies often exceeding 99%. nih.gov This method has been used to create guanidinylated versions of N-(2-hydroxypropyl)methacrylamide (HPMA) copolymers, polyornithine star polymers, and bioreducible polymers. doi.orgnih.govnih.gov

The resulting guanidinylated polymers exhibit enhanced functional properties. The guanidinium group, which is protonated over a wide pH range, plays a crucial role in mediating interactions with cell membranes. nih.govresearchgate.net This has led to the development of highly effective systems for:

Gene Delivery: Guanidinylated polymers can condense DNA into stable nanoparticles (polyplexes) and facilitate its delivery into cells. doi.orgnih.gov Studies have shown that these polymers can achieve higher transfection efficiencies and lower cytotoxicity compared to standards like polyethylenimine (PEI). nih.govnih.gov

Antimicrobial Agents: Polymers functionalized with guanidine (B92328) groups have demonstrated potent antimicrobial activity against bacteria and fungi. magtech.com.cn

Drug Delivery: The ability of the guanidinium group to facilitate cellular uptake makes these polymers promising as molecular transporters for delivering drugs across cell membranes. nih.gov

Table 4: Examples of Polymeric Derivatives from O-Methylisourea

Precursor Polymer Modifying Reagent Resulting Polymer Application Source
HPMA-co-oligolysine O-methylisourea HPMA-co-oligo(homoarginine) Gene Delivery nih.gov
Poly(cystaminebisacrylamide-diaminohexane) O-methylisourea Guanidinylated Bioreducible Polymer (GBP) Gene Delivery nih.gov
PEI-poly(ornithine) O-methylisourea hemisulfate Guanidinium-modified PEI-poly(ornithine) Gene Delivery doi.org

The development of these polymeric derivatives showcases a powerful strategy for creating advanced functional materials for a variety of biomedical applications, driven by the versatile chemistry of O-methylisourea. nih.govresearchgate.net

Computational and Spectroscopic Investigations of O Methylisourea Hydrochloride

Theoretical Studies on Molecular Structure and Reactivity

Theoretical studies, employing computational chemistry, provide profound insights into the intrinsic properties of O-methylisourea, complementing experimental findings by modeling its behavior at an atomic level. These investigations are crucial for understanding its structure, stability, and reaction mechanisms.

Quantum mechanical calculations are instrumental in determining the most stable conformations and electronic structures of molecules. For derivatives and reaction products related to O-methylisourea, Density Functional Theory (DFT) has been a primary tool. For instance, DFT structure optimization and frequency calculations have been performed at levels like B3LYP/cc-pVTZ to predict molecular geometries. researchgate.net These calculated geometries, which represent a molecule in the gas phase, can then be compared with experimental results from solid-state analyses, such as X-ray crystallography, to understand the effects of intermolecular forces in the crystalline state. researchgate.net

Ab initio quantum mechanical calculations have also been employed to investigate reaction dynamics. Methods such as CCSD(T) (Coupled Cluster with Single, Double, and perturbative Triple excitations) and MP2 (Møller-Plesset perturbation theory of the second order) provide high-accuracy energy calculations and are used to map out potential energy surfaces for reactions involving O-methylisourea and related species. acs.org Such calculations are preceded by wave function stability tests to ensure the reliability of the theoretical model. acs.org

Computational modeling is a powerful method for elucidating complex reaction mechanisms, including the identification of transient intermediates and the calculation of energy barriers (transition states). For example, the reaction pathways for proton transfer events involving species structurally related to O-methylisourea have been mapped using ab initio calculations. acs.org

O-methylisourea derivatives, particularly heterocyclic compounds formed from its condensation reactions, can exist as a mixture of tautomers. The equilibrium between these tautomeric forms is sensitive to substituent effects, which can be systematically studied using both experimental and computational methods. researchgate.net

A study on 5-acetyl-2-methoxydihydropyrimidines, which are synthesized using O-methylisourea, revealed that these compounds coexist in two tautomeric forms (1,4- and 3,4-dihydropyrimidine). researchgate.net The ratio of these tautomers was found to depend on the electronic nature of substituents on a 4-phenyl group. researchgate.net DFT calculations at the B3LYP/6–31++G** level were employed to analyze the structural, electronic, and bonding characteristics of these tautomers. researchgate.net The computational results helped to elucidate how substituents on the phenyl ring influence the relative stabilities of the tautomers, corroborating experimental observations from NMR spectroscopy. researchgate.net These studies demonstrate that both the electronic properties of substituents and the surrounding solvent environment play a crucial role in determining the predominant tautomeric form. researchgate.netjst.go.jp

Modeling of Reaction Pathways and Transition States

Crystallographic Analysis and Solid-State Characteristics

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. The crystal and molecular structure of O-methylisourea hydrochloride was determined as early as 1970. iucr.org

A detailed crystallographic analysis has also been performed on the related salt, O-methylisourea hydrosulfate, providing a clear picture of the cation's structure and its interactions with the counter-ion. researchgate.net In this study, single crystals were synthesized and analyzed by X-ray diffraction. researchgate.net The analysis revealed that the crystal structure consists of the protonated O-methylisourea cation and a bisulfate anion (HSO₄⁻). researchgate.net A key feature of the solid-state structure is the extensive network of hydrogen bonds. The protonated O-methylisourea cation, [H₂NC(OCH₃)NH₂]⁺, engages in hydrogen bonding with the bisulfate anion, which dictates the packing of the molecules in the crystal lattice. researchgate.net This confirms that protonation occurs on a nitrogen atom, forming an isouronium cation.

Below is a table summarizing the crystallographic data for O-methylisourea hydrosulfate. researchgate.net

ParameterValue
Chemical FormulaC₂H₈N₂O₅S
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.5330(10)
b (Å)7.0548(9)
c (Å)11.6764(14)
β (°)95.429(2)
Volume (ų)699.75(15)
Z (Formula units per cell)4

Spectroscopic Characterization in Mechanistic Studies (e.g., NMR, MS, IR)

Spectroscopic techniques are indispensable for characterizing reaction intermediates and products, thereby elucidating reaction mechanisms involving this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy is particularly powerful for studying dynamic processes in solution, such as tautomerism. In the study of dihydropyrimidine (B8664642) derivatives of O-methylisourea, ¹H-NMR analysis confirmed the existence of a tautomeric equilibrium. jst.go.jp The ratio of the tautomers was observed to be dependent on the solvent used for the analysis, highlighting the role of the molecular environment in influencing structural preferences. jst.go.jp

Tautomeric Ratio of Dihydropyrimidines 12a and 13a in Different Solvents jst.go.jp
SolventTautomer Ratio (12a : 13a)
DMSO-d₆1.0 : 1.4
CDCl₃1.0 : 2.9

Mass Spectrometry (MS) plays a crucial role in protein chemistry, where O-methylisourea is a key reagent. It is widely used for the guanidination of lysine (B10760008) residues in proteins. evitachem.com This chemical modification converts the primary amine of the lysine side chain into a guanidinium (B1211019) group, resulting in the formation of a homoarginine residue. evitachem.comnih.gov This change increases the basicity of the residue and enhances its ionization efficiency, leading to improved detection in mass spectrometry-based proteomics. evitachem.comacs.org MS has also been used to investigate the specificity of this reaction, confirming that O-methylisourea can react with the α-amino group of free lysine in addition to the ε-amino group, a finding with important implications for quantitative analyses. researchgate.net Furthermore, Liquid Chromatography-Mass Spectrometry (LC-MS) has been used to identify specific reaction adducts, such as homoargpyrimidine, in complex biological samples, providing direct evidence for specific reaction pathways. nih.gov

Infrared (IR) Spectroscopy is a fundamental technique used to identify functional groups within a molecule. In the context of O-methylisourea chemistry, IR spectroscopy is routinely used to confirm the structure of synthetic intermediates and final products. ucc.ie It is particularly useful for augmenting solid-state characterization, where it can provide complementary information to X-ray diffraction data by confirming the presence of specific bonds and functional groups within the crystal lattice. researchgate.net Advanced techniques such as cryogenic IR spectroscopy, often paired with DFT calculations, offer the potential to capture and characterize fleeting reaction intermediates, providing a deeper mechanistic understanding. nih.gov

Analytical Methodologies and Quality Control for O Methylisourea Hydrochloride in Research

Purity Assessment Techniques

The purity of O-Methylisourea hydrochloride is a critical parameter that can significantly influence the outcome of its applications in research. Several techniques are employed to assess its purity, ranging from classic chemical methods to modern instrumental analysis.

A primary method for determining the purity of this compound is through titration . Specifically, the Volhard method, a type of back titration, can be used to quantify the chloride content and thus infer the purity of the hydrochloride salt. orgsyn.orgthermofisher.com In this procedure, an excess of silver nitrate (B79036) solution is added to a solution of this compound, leading to the precipitation of silver chloride. orgsyn.org The remaining silver nitrate is then titrated with a standard solution of potassium thiocyanate (B1210189) using a ferric salt as an indicator. orgsyn.org An alternative direct titration involves titrating a solution of silver nitrate with the this compound solution in the presence of tartrazine (B75150) as an indicator. orgsyn.org Commercial suppliers often specify a purity of ≥97.5% to ≤102.5% as determined by titration of the chloride content. thermofisher.com Purity levels of 98% or higher are commonly reported for commercially available this compound. orgsyn.org

Melting point analysis is another fundamental technique for purity assessment. A sharp melting point range is indicative of a pure compound. For this compound, the melting point is often reported with decomposition. orgsyn.org Reported melting points vary slightly between sources but are generally in the range of 116-119 °C sigmaaldrich.com or 122-124 °C, with the decomposition temperature being dependent on the rate of heating. orgsyn.org Samples of high purity (98–99%) are described to sinter at 118–119 °C and decompose at 122–124 °C when heated at a controlled rate. orgsyn.org

Basic quality control also includes the assessment of physical characteristics . This compound should be a white to off-white crystalline powder. thermofisher.com Its solubility profile is another quality indicator; it is soluble in water, methanol (B129727), and ethanol (B145695). fishersci.pt

The following table summarizes the key techniques and specifications for the purity assessment of this compound.

Analytical Technique Parameter Measured Typical Specification/Observation References
Titration (Volhard's Method)Chloride Content/PurityExceeds 98% orgsyn.orgthermofisher.com
Titration (Direct)Chloride Content/Purity≥97.5% to ≤102.5% thermofisher.com
Melting PointMelting Temperature~116-124 °C (with decomposition) orgsyn.orgsigmaaldrich.com
Physical AppearanceColor and FormWhite to off-white crystalline powder thermofisher.com
SolubilitySolubility in SolventsSoluble in water, methanol, and ethanol fishersci.pt

Spectroscopic and Chromatographic Methods for Identification and Quantification

Spectroscopic and chromatographic techniques are indispensable for the unambiguous identification and precise quantification of this compound. These methods provide detailed structural information and allow for the separation and measurement of the compound in various matrices.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. While specific spectral data for this compound is not extensively detailed in the provided search results, ¹H-NMR is used to confirm the structure of related compounds like O-methylisourea acetate. For O-methylisourea acetate, the following chemical shifts have been reported: 1.895 ppm (CH₃), 3.992 ppm (CH₃O), and 5.085 ppm (NH₂). This provides an indication of the expected proton environments. Predicted ¹H NMR and ¹³C NMR spectra for the free base, O-Methylisourea, in D₂O are also available in databases.

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. For the related O-methylisourea acetate, characteristic IR peaks have been identified at 1718 cm⁻¹ (s), 1600 cm⁻¹ (sh), 1560 cm⁻¹ (s), and 1407 cm⁻¹ (vs), among others. These peaks correspond to various vibrational modes of the molecule. The IR spectrum is often used to confirm that the material conforms to the expected structure.

Chromatographic methods are central to both the identification and quantification of this compound. Gas Chromatography-Mass Spectrometry (GC-MS) has been reported as an analytical technique for the identification of this compound. GC separates the volatile components of a sample, and MS provides mass information that aids in identification.

High-Performance Liquid Chromatography (HPLC) is another key technique. It is used for purity assessment, with specifications often given as a minimum of 98 area-%. In a patent for the preparation of O-alkylisourea derivatives, HPLC was used to determine the percentage of O-methylisourea methyl sulfate (B86663) in a reaction mixture. While specific chromatographic conditions such as the column, mobile phase, and detector type for the direct analysis of this compound are not detailed in the provided results, its application in purity and reaction monitoring is established.

The table below outlines the spectroscopic and chromatographic methods used for the analysis of this compound.

Method Application Key Findings/Reported Use References
¹H-NMR SpectroscopyStructural ConfirmationUsed to confirm the structure of related compounds. Predicted spectra are available for the free base.
IR SpectroscopyFunctional Group IdentificationCharacteristic peaks identified for related compounds, used for structural conformity.
GC-MSIdentificationReported as a technique for identifying this compound.
HPLCPurity Assessment & QuantificationUsed to determine purity (e.g., min. 98 area-%) and to monitor reaction progress.

Assay Development for this compound and its Reaction Products

A significant application of this compound in research is its use as a reagent in the development of assays, particularly for the quantification of specific amino acids in proteins. The most prominent example is the guanidination reaction for the determination of reactive lysine (B10760008). evitachem.comnih.govacs.org

In this assay, this compound reacts with the ε-amino group of lysine residues in proteins to convert them into homoarginine . evitachem.comnih.gov This conversion is advantageous because homoarginine is a stable amino acid that can be readily quantified using standard amino acid analysis techniques. nih.govacs.org The amount of homoarginine formed is directly proportional to the amount of reactive lysine in the protein sample.

The development of this assay has involved optimizing various reaction conditions, including pH, temperature, reaction time, and the ratio of O-Methylisourea to lysine. nih.govacs.org For instance, studies have investigated the effect of pH on the guanidination reaction, noting that the reaction is dependent on the deprotonation of the amino group. nih.gov Different O-Methylisourea to lysine ratios (e.g., 10:1, 1000:1) have been tested to maximize the conversion to homoarginine. nih.govacs.org

The quantification of the reaction product, homoarginine, is typically achieved using ion-exchange chromatography followed by post-column derivatization with ninhydrin (B49086) or o-phthalaldehyde (B127526) (OPA) for detection. pubcompare.aiLiquid Chromatography-Mass Spectrometry (LC-MS) is also employed for the analysis of the guanidinated products, providing both separation and mass identification. nih.govacs.org Research has utilized LC-MS to confirm the reaction of O-Methylisourea with the α-amino group of lysine as well, highlighting the importance of understanding the reaction's specificity in assay development. nih.govacs.org

The following table details the key aspects of assay development involving this compound.

Assay Reaction Analyte Analytical Method for Product References
Reactive Lysine DeterminationGuanidinationHomoarginineIon-Exchange Chromatography with post-column derivatization, LC-MS evitachem.comnih.govacs.orgpubcompare.ai

Stability and Storage Considerations for Research Applications

The stability and proper storage of this compound are crucial for maintaining its reactivity and ensuring the validity of experimental results. Several factors can affect its stability, and specific storage conditions are recommended.

This compound is generally considered stable under normal conditions . thermofisher.com However, it is sensitive to heat and moisture. It is reported to decompose upon heating, with the evolution of methyl chloride. orgsyn.org The decomposition temperature is dependent on the rate of heating. orgsyn.org

To ensure its stability, this compound should be stored in a tightly closed container in a well-ventilated place. thermofisher.com For long-term storage, it is recommended to keep it in a desiccator to protect it from atmospheric moisture. orgsyn.org Some suppliers recommend storage under an inert atmosphere (nitrogen or argon) at 2-8°C , chemicalbridge.co.uk while others suggest storage at room temperature . sigmaaldrich.comchemscene.com It is also classified as a combustible solid. sigmaaldrich.com

The compound is noted to be incompatible with strong oxidizing agents . fishersci.pt Contact with such materials should be avoided to prevent decomposition or hazardous reactions.

The table below summarizes the key stability and storage information for this compound.

Parameter Recommendation/Information References
General StabilityStable under normal conditions. thermofisher.com
Thermal StabilityDecomposes on heating, evolving methyl chloride. orgsyn.org
Storage TemperatureRoom temperature or 2-8°C. sigmaaldrich.comchemicalbridge.co.ukchemscene.com
Storage ConditionsIn a desiccator, under inert atmosphere, in a tightly closed container. orgsyn.orgthermofisher.comchemicalbridge.co.uk
IncompatibilitiesStrong oxidizing agents. fishersci.pt

Future Directions and Emerging Research Areas

Development of More Efficient and Specific Guanidination Methods

Guanidination, the process of converting primary amines into guanidinium (B1211019) groups, is a critical chemical transformation in proteomics and drug discovery. O-Methylisourea is a key reagent in this process, and current research is aimed at improving the efficiency and specificity of this reaction.

Improved procedures for the guanidination of lysine-containing peptides have been developed, allowing for the complete conversion of lysines to homoarginines in as little as five minutes. uq.edu.au This rapid and efficient conversion is crucial for high-throughput proteomic analyses. uq.edu.au The guanidination reaction with O-methylisourea is largely specific for the ε-amino group of lysine (B10760008), with minimal reaction at the α-amine of a peptide's N-terminus. uq.edu.au This specificity is vital for targeted protein modification.

One area of development is the use of different salts of O-methylisourea, such as the hemisulfate salt, which has been used for the efficient postsynthesis guanidination of oligonucleotides. researchgate.net This method allows for the introduction of multiple guanidinium groups into internucleotide phosphoramidate (B1195095) linkages in a short reaction time. researchgate.net The development of novel guanidinylating agents with improved reactivity and milder reaction conditions is an ongoing area of research. For instance, while O-methylisourea is widely used, other reagents like 1H-pyrazole-1-carboxamidine have been explored for their ability to guanidinate both lysine ε-amines and N-terminal α-amines effectively. acs.org

Future research will likely focus on developing guanidination methods that offer even greater control over reaction kinetics and substrate specificity, which is particularly important when dealing with complex biological mixtures. tandfonline.com

Further Understanding of α-Amino Group Reactivity in Complex Biological Samples

While O-methylisourea is known for its high specificity towards the ε-amino group of lysine, its reactivity with the α-amino group is an area of active investigation, especially in complex biological samples. uq.edu.auacs.org Understanding this reactivity is crucial for the accurate analysis of proteins and peptides.

All amino acids possess a fundamental structure that includes a central alpha carbon, an α-amino group, an α-carboxyl group, a hydrogen atom, and a variable R-group. libretexts.orglibretexts.orgstudysmarter.co.uk The α-amino group can be a site of reaction for O-methylisourea, although this is less favorable than the reaction with the ε-amino group of lysine. uq.edu.au The ionization state of these amino and carboxyl groups is dependent on the pH of the environment, which in turn affects their reactivity. libretexts.org

Studies have shown that under certain conditions, O-methylisourea can react with the α-amino group of lysine, leading to a doubly derivatized amino acid. This has implications for analytical methods that rely on the specific guanidination of the ε-amino group. mdpi.com In complex biological samples, the presence of various amino acids and other molecules can influence the reactivity of the α-amino group. ontosight.ai For example, reactive species of oxygen, nitrogen, and halogens can modify amino acid side chains and their α-amino groups, potentially altering their reactivity towards guanidinating agents. ontosight.ai

Future research will aim to precisely quantify the extent of α-amino group guanidination under various conditions and in different biological matrices. This will lead to more accurate quantitative proteomic studies and a better understanding of protein structure and function.

Exploration of Novel Catalytic Systems for Synthesis

The synthesis of O-Methylisourea and its salts is another area of active research, with a focus on developing more efficient, environmentally friendly, and cost-effective catalytic systems.

Traditionally, O-Methylisourea hydrochloride has been prepared by reacting cyanamide (B42294) with methanol (B129727) in the presence of hydrogen chloride. google.com More recent methods have explored the use of dimethyl sulfate (B86663) and urea (B33335) as starting materials. researchgate.net A novel preparation method for O-methylisourea methyl sulfate involves the reaction of dimethyl sulfate with urea, which can be promoted by microwaves, leading to a significant improvement in reaction yield and product purity.

The development of heterogeneous catalysts for the synthesis of guanidine (B92328) compounds is a promising area. For example, a green heterogeneous catalyst has been developed by synthesizing and depositing guanidine on bacterial cellulose (B213188) for the transesterification of triglycerides. researchgate.net Another approach involves the use of concentrated nitric acid supported on nano silica (B1680970) as an efficient catalytic system for the synthesis of multi-substituted imidazoles, which are structurally related to the precursors of O-methylisourea. researchgate.net A recent study has also reported the continuous flow synthesis and scale-up of O-methylisourea, highlighting the potential for industrial-scale production using modern synthetic methodologies. innospk.com

Future research will likely focus on the development of novel solid-phase and flow-based synthetic methods, as well as the exploration of new, non-toxic, and reusable catalysts to make the production of O-Methylisourea and its derivatives more sustainable. researchgate.netinnospk.com

New Applications in Medicinal Chemistry and Materials Science

The unique chemical properties of this compound and its derivatives have led to their exploration in new applications within medicinal chemistry and materials science.

In medicinal chemistry, O-Methylisourea and its salts are valuable intermediates in the synthesis of various pharmaceutical compounds. lookchem.comchemicalbook.com O-Methylisourea hemisulfate is instrumental in producing fluorouracil antineoplastic drugs for cancer treatment and imidazole (B134444) anthelmintics for parasitic infections. lookchem.com It is also used in the synthesis of arginine methyl ester analogs with antiarrhythmic activity and other derivatives with antimicrobial activity against Mycobacterium tuberculosis, Staphylococcus aureus, and Bacillus subtilis. The guanidinium group, which can be introduced using O-methylisourea, is a key functional group in many biologically active molecules.

In the realm of materials science, the focus has been on the modification of biomaterials. An efficient postsynthesis method for the guanidination of oligonucleotides using O-methylisourea hemisulfate has been developed. researchgate.net This process creates cationic phosphoramidate oligonucleotides, which have potential applications in gene therapy and diagnostics due to their enhanced affinity for nucleic acid targets and improved cellular uptake. researchgate.net The ability to modify the surface of materials with guanidinium groups can also be used to create materials with specific binding properties or antimicrobial surfaces.

Emerging research is likely to expand the use of O-Methylisourea in the development of novel drug delivery systems, advanced biomaterials, and functional polymers with tailored properties.

Q & A

Q. What are the standard synthetic routes for preparing O-methylisourea hydrochloride, and how can purity be validated?

this compound (CAS: 5329-33-9) is commonly synthesized via the reaction of methylamine hydrochloride with cyanamide derivatives under controlled acidic conditions . A validated method involves:

  • Step 1 : Reacting methylamine hydrochloride with cyanamide in aqueous HCl, followed by crystallization.
  • Step 2 : Purity assessment via melting point analysis (decomposition at 116°C) and elemental analysis (C₂H₆N₂O·HCl; MW 110.54) .
  • Step 3 : Confirm identity using FT-IR (N–H and C=O stretches) and ¹H-NMR (methyl group at δ ~3.3 ppm).

Q. What experimental precautions are necessary when handling this compound?

  • Storage : Keep in airtight containers at room temperature, protected from moisture and oxidizing agents .
  • Safety : Use PPE (gloves, lab coat) to avoid skin/eye contact. In case of exposure, rinse thoroughly with water and seek medical advice. Avoid inhalation of dust .
  • Waste Disposal : Neutralize with dilute NaOH and dispose per local regulations for halogenated compounds .

Advanced Research Questions

Q. How can thermal decomposition behavior be analyzed, and what are the implications for experimental design?

  • Methodology : Use thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC) to monitor decomposition at 116°C .
  • Data Interpretation : Decomposition products (e.g., methyl isocyanate) can be identified via GC-MS.
  • Experimental Design : Conduct reactions below 100°C to prevent degradation. Pre-dry reagents to minimize hydrolysis .

Q. How do contradictions in reported melting points or reactivity data arise, and how can they be resolved?

  • Example : Discrepancies in melting points may stem from impurities or varying decomposition rates.
  • Resolution : Cross-validate using multiple techniques (e.g., DSC for precise decomposition profiles) and compare with literature protocols for derivatives like methylguanidine picrate .
  • Statistical Analysis : Replicate experiments (n ≥ 3) to establish confidence intervals for thermal data.

Q. What advanced spectroscopic methods are suitable for studying this compound’s reactivity in organic synthesis?

  • Reactivity Profiling : Use ¹³C-NMR to track methyl group transfer in guanidine synthesis (e.g., reaction with amines to form substituted guanidines) .
  • Kinetic Studies : Employ HPLC to monitor reaction progress and intermediate stability under varying pH/temperature conditions .
  • Mechanistic Insights : Isotopic labeling (e.g., ¹⁵N) with MS/MS fragmentation to elucidate reaction pathways.

Q. How can impurities in this compound batches impact downstream applications, and what quality control measures are critical?

  • Impurity Sources : Residual methylamine or cyanamide derivatives from incomplete synthesis.
  • QC Protocols :
    • Chromatography : Use reverse-phase HPLC with UV detection (λ = 210 nm) to quantify impurities (<0.5% threshold) .
    • Titration : Non-aqueous titration in glacial acetic acid to assess HCl content .
  • Mitigation : Recrystallize from ethanol/water mixtures to enhance purity.

Methodological Considerations

Q. What strategies optimize the stability of this compound in solution for kinetic studies?

  • Solvent Selection : Use anhydrous solvents (e.g., dry DMF or acetonitrile) to prevent hydrolysis.
  • Temperature Control : Store solutions at –20°C and use within 24 hours to avoid degradation .
  • Additives : Add stabilizers like 0.1% ascorbic acid to inhibit oxidative side reactions .

Q. How can computational modeling complement experimental studies of this compound’s reactivity?

  • DFT Calculations : Predict reaction energetics for methyl transfer reactions (e.g., Gibbs free energy of transition states).
  • Molecular Dynamics : Simulate solvent effects on reaction rates in aqueous vs. organic media.
  • Validation : Correlate computational results with experimental kinetic data (e.g., Arrhenius plots) .

Tables for Key Data

Q. Table 1. Physicochemical Properties of this compound

PropertyValueMethod (Reference)
Molecular FormulaC₂H₆N₂O·HClElemental Analysis
Molecular Weight110.54 g/molMS
Melting Point116°C (decomposes)DSC
Density1.17 g/cm³Pycnometry

Q. Table 2. Common Derivatives and Applications

DerivativeSynthetic UseReference
Methylguanidine picrateBioactive compound synthesisReaction with methylamine
O-Methylisourea sulfateIntermediate in agrochemicalsSulfonation protocols

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.